N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxypropanamide
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Description
“N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxypropanamide” is an organic compound containing functional groups such as amide, ether, and hydroxyl groups. It also contains thiophene rings, which are aromatic compounds similar to benzene but contain a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The thiophene rings would contribute to the compound’s aromaticity, while the amide, ether, and hydroxyl groups would likely be involved in various intermolecular interactions .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The ether group could potentially be cleaved using strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the polar amide, ether, and hydroxyl groups would likely make this compound relatively polar and potentially soluble in polar solvents .Scientific Research Applications
Corrosion Inhibition
Compounds similar to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxypropanamide have been investigated for their inhibitory effects on corrosion. For instance, N-(thiophen-2-ylmethylene)pyridin-2-amine and related Schiff base compounds containing oxygen, nitrogen, and sulfur donors demonstrated significant inhibition properties for mild steel in corrosive solutions. This suggests that compounds with thiophene moieties and related structures could serve as effective corrosion inhibitors in industrial applications (Leçe et al., 2008).
Antimicrobial Activities
Research on novel cycloalkylthiophene-Schiff bases and their metal complexes revealed notable antibacterial and antifungal activities. These compounds showed efficacy against various pathogenic bacterial strains and fungi, indicating the potential of thiophene derivatives in developing new antimicrobial agents (Altundas et al., 2010).
Chemoselective Reactions
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, leading to the formation of compounds like N-(2-hydroxyphenyl)benzamides. These reactions demonstrate the utility of thiophene-containing compounds and their derivatives in facilitating specific chemical transformations, which could be valuable in pharmaceutical synthesis and organic chemistry (Singh et al., 2017).
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-14(23-15-7-3-2-4-8-15)18(21)20-13-19(22,16-9-5-11-24-16)17-10-6-12-25-17/h2-12,14,22H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDBDJYXJXFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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